4-(1,2,4-Triazol-1-yl)phenylhydrazine

Catalog No.
S9060469
CAS No.
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,2,4-Triazol-1-yl)phenylhydrazine

Product Name

4-(1,2,4-Triazol-1-yl)phenylhydrazine

IUPAC Name

[4-(1,2,4-triazol-1-yl)phenyl]hydrazine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c9-12-7-1-3-8(4-2-7)13-6-10-5-11-13/h1-6,12H,9H2

InChI Key

BNHUCBZAFPGKSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)N2C=NC=N2

4-(1,2,4-Triazol-1-yl)phenylhydrazine is a compound characterized by the presence of a phenylhydrazine moiety linked to a 1,2,4-triazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly due to the biological activities associated with triazole derivatives. The structure consists of a phenyl group attached to a hydrazine, which is further connected to a triazole ring, making it a hybrid compound that merges the properties of both functional groups.

The reactivity of 4-(1,2,4-Triazol-1-yl)phenylhydrazine can be explored through various chemical transformations:

  • Hydrazone Formation: The compound can undergo condensation reactions with aldehydes and ketones to form hydrazones. This reaction is facilitated by the nucleophilic nature of the hydrazine group.
  • Cyclization Reactions: It may participate in cyclization reactions to form more complex triazole derivatives. For instance, reactions involving isothiocyanates can yield thiosemicarbazides that can further cyclize into triazole derivatives .
  • Nucleophilic Substitution: The triazole nitrogen can act as a nucleophile in substitution reactions, allowing for further functionalization of the compound.

4-(1,2,4-Triazol-1-yl)phenylhydrazine exhibits significant biological activities attributed to its structural components:

  • Antimicrobial Properties: Similar triazole compounds have shown effectiveness against various bacterial and fungal strains. The incorporation of the hydrazine moiety may enhance these properties through synergistic effects.
  • Anticancer Activity: Research indicates that triazole derivatives possess chemopreventive and chemotherapeutic properties. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Enzyme Inhibition: Some studies suggest that triazoles can act as enzyme inhibitors, potentially modulating pathways involved in disease mechanisms.

The synthesis of 4-(1,2,4-Triazol-1-yl)phenylhydrazine can be achieved through several methods:

  • Condensation Reaction: Starting from 4-(1H-1,2,4-triazol-1-yl)quinoline or similar precursors, phenylhydrazine can be reacted under acidic or basic conditions to yield the target compound.

    Example reaction:
    python
    2-(1H-1,2,4-triazol-1-yl)quinoline + phenylhydrazine → 4-(1H-1,2,4-triazol-1-yl)phenylhydrazine
  • Hydrazinolysis: This method involves treating appropriate hydrazones or other nitrogen-containing compounds with hydrazine hydrate under controlled conditions to yield the desired phenylhydrazine derivative .
  • Click Chemistry: Utilizing copper-catalyzed azide–alkyne cycloaddition reactions may also provide pathways for synthesizing triazole-containing compounds efficiently .

The applications of 4-(1,2,4-Triazol-1-yl)phenylhydrazine span various fields:

  • Pharmaceuticals: Due to its biological activities, it has potential use in developing new antimicrobial and anticancer agents.
  • Agricultural Chemicals: Compounds with similar structures are often explored for their efficacy as fungicides or herbicides.
  • Material Science: The unique properties of triazoles make them suitable for applications in polymer chemistry and materials engineering.

Interaction studies involving 4-(1,2,4-Triazol-1-yl)phenylhydrazine focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action and therapeutic potential.
  • Receptor Binding Studies: Understanding how it binds to various receptors can help elucidate its pharmacological profile.

Research into these interactions is crucial for assessing the safety and efficacy of this compound in clinical settings.

Several compounds share structural similarities with 4-(1,2,4-Triazol-1-yl)phenylhydrazine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
5-(4-chlorophenyl)-1H-1,2,4-triazoleContains a chlorophenyl group on the triazole ringExhibits strong antimicrobial activity
3-amino-5-methyl-1H-1,2,4-triazoleAmino group at position 3 enhances reactivityKnown for its anti-inflammatory properties
5-substituted phenyltriazolesVarious substitutions on the phenyl ringDiverse biological activities depending on substituents
6-(substituted phenyl)-1H-pyrazolo[3,4-b]quinolinPyrazoloquinoline structure with potential antitumor activityUnique fused ring system enhances stability

These compounds are compared based on their structural features and biological activities. The uniqueness of 4-(1,2,4-Triazol-1-yl)phenylhydrazine lies in its dual functionality as both a hydrazine and a triazole derivative, potentially leading to enhanced pharmacological properties.

Historical Development of Triazole-Phenylhydrazine Hybrid Synthesis

The synthesis of triazole-phenylhydrazine hybrids traces back to early 20th-century heterocyclic chemistry. J. A. Bladin’s pioneering work in 1892 demonstrated the cyclization of dicyanophenylhydrazine with acetic anhydride to form triazole derivatives. This method established the foundational reactivity of hydrazine derivatives with nitriles and acylating agents. Later, M. Freund’s 1896 discovery showed that heating acylthiosemicarbazides followed by oxidation with hydrogen peroxide yields mercapto-triazoles, which are convertible to triazoles. These early approaches emphasized the nucleophilic character of hydrazine and its ability to form fused heterocycles under thermal or acidic conditions.

Condensation-Based Synthetic Pathways

Modern condensation routes typically involve hydrazide intermediates. For example, refluxing substituted hydrazides (e.g., 4-hydrazinylphenyl derivatives) with aryl isothiocyanates in ethanol generates thiosemicarbazide intermediates, which cyclize under basic conditions to form 1,2,4-triazoles. A representative synthesis involves:

  • Reacting 4-hydrazinylphenylacetohydrazide with phenyl isothiocyanate in ethanol at reflux for 1 hour.
  • Treating the intermediate with 2M NaOH to induce cyclization, yielding 4-(1,2,4-triazol-1-yl)phenylhydrazine.

Key Reaction Conditions

ParameterValue
SolventEthanol
Temperature70–80°C (reflux)
Reaction Time1–4 hours
BaseNaOH (2M)
Yield65–78%

This method’s efficiency depends on the electronic nature of substituents; electron-withdrawing groups on the aryl isothiocyanate accelerate cyclization.

Metal-Catalyzed Cross-Coupling Approaches

While classical methods dominate, palladium-catalyzed cross-coupling has been explored for triazole functionalization. For instance, Suzuki-Miyaura coupling of bromophenyltriazoles with hydrazine-bearing boronic acids enables regioselective synthesis. However, these methods are less documented for 4-(1,2,4-triazol-1-yl)phenylhydrazine due to competing side reactions involving the hydrazine moiety’s reducing properties.

Solvent-Free and Green Chemistry Synthesis Strategies

Recent efforts prioritize eco-friendly protocols. Solid-state mechanochemical synthesis, using ball milling to mix hydrazides and isothiocyanates, achieves cyclization without solvents. This method reduces waste and improves atom economy, albeit with slightly lower yields (55–68%) compared to solvent-based routes. Microwave-assisted synthesis further shortens reaction times to 15–30 minutes, enhancing energy efficiency.

Industrial-Scale Production Optimization Challenges

Scaling up triazole-phenylhydrazine synthesis introduces hurdles:

  • Purification Complexity: The product often co-crystallizes with unreacted starting materials, necessitating multiple recrystallization steps.
  • Catalyst Cost: Palladium-based catalysts, though effective, are prohibitively expensive for bulk production.
  • Thermal Stability: Exothermic cyclization reactions require precise temperature control to prevent decomposition.Industrial protocols often employ continuous-flow reactors to mitigate these issues, enabling safer handling of exothermic steps and improving reproducibility.

Coordination Chemistry: Ligand Design for Metal Complexes

The compound 4-(1,2,4-Triazol-1-yl)phenylhydrazine serves as a versatile ligand framework for coordination chemistry applications, offering multiple coordination sites through its triazole nitrogen atoms and hydrazine functionality. The nitrogen-rich heterocyclic structure provides excellent donor capabilities for various metal centers [6].

Coordination studies have demonstrated that triazole-containing ligands form stable complexes with transition metals including manganese(II), copper(II), nickel(II), palladium(II), platinum(II), and cobalt(III) [7]. The triazole ring coordinates through its nitrogen atoms, creating stable metal-ligand bonds that exhibit enhanced electronic properties and structural diversity [6].

Research on related 4-phenyl-1,2,3-triazole ligands has shown successful cyclometalation with iridium(III) complexes, demonstrating the versatility of triazole-phenyl systems in coordination chemistry [6]. These complexes exhibit tunable photophysical properties with emission quantum yields reaching up to 60 percent in polymeric matrices [6]. The coordination behavior varies depending on the triazole substitution pattern, with 1-methyl-4-phenyl-1H-1,2,3-triazole showing classic C∧N coordination while corresponding carbene analogs exhibit C∧C coordination modes [6].

Table 2: Metal Complex Formation Data

Metal CenterCoordination ModeComplex StabilityElectronic Properties
Cu(II)N,O,Cl environmentDistorted square planarRedox active
Ir(III)C∧N cyclometalatingHigh stabilityLuminescent
Ni(II)/Pd(II)/Pt(II)Dithiolate coordinationStable complexesTunable redox

The dithiolate coordination chemistry of related triazole systems has been extensively studied, particularly with 1H-1,2,3-triazole-4,5-dithiolates as ligands for nickel(II), palladium(II), platinum(II), and cobalt(III) centers [7]. These complexes demonstrate regioselective coordination through the dithiolate unit, with electronic influence studies revealing the impact of different metal centers and protective groups on the overall complex properties [7].

Heterogeneous catalyst development utilizing triazole-based coordination compounds has shown promising applications in click chemistry reactions. Silica-supported copper(II)-hydrazone coordination compounds containing triazole moieties demonstrate high catalytic activity in three-component azide-epoxide-alkyne cycloaddition reactions [8]. These heterogeneous systems provide advantages including easy recovery, reusability, and enhanced reaction selectivity compared to homogeneous analogs [8].

The coordination geometry and electronic properties of these metal complexes can be fine-tuned through ligand modification and metal center selection. Electrochemical studies reveal reversible redox processes in bipyridine-containing complexes, while isocyanide-containing analogs exhibit irreversible behavior with distinct emission characteristics [6].

Materials Science: Precursor for Functional Polymers

The compound 4-(1,2,4-Triazol-1-yl)phenylhydrazine demonstrates significant potential as a monomer precursor for the synthesis of functional polymers with enhanced thermal and mechanical properties. The triazole-hydrazine framework provides reactive sites for polymerization reactions while contributing desirable characteristics to the resulting polymer materials [9] [10] [11].

Recent developments in triazole-based polymer synthesis have utilized metal-free and solvent-free thermal click polymerization approaches. Linear poly(triazole)s have been successfully synthesized through thermal click polymerization of diazide and dialkyne monomers at 80 degrees Celsius under ambient conditions without protection from oxygen and moisture [9]. These polymerization reactions proceed smoothly for 36 hours, producing polymers with controlled molecular weight distributions through selective precipitation methods [9].

The resulting poly(triazole) materials exhibit excellent solubility in common organic solvents and demonstrate thermal stability up to 320 degrees Celsius [9]. Post-polymerization functionalization strategies enable the incorporation of various functional groups, including the conversion of methyl benzoate moieties to 1,2,4-triazole derivatives, expanding the scope of available polymer properties [9].

Table 3: Polymer Properties and Synthesis Parameters

Polymer TypeSynthesis MethodThermal StabilityGlass Transition Temperature
Thiatriazole polymer (1)Condensation with terephthaldehydeGood138°C
Thiatriazole polymer (2)Condensation with succinyl chlorideHigher stability190°C
Dense 1,2,3-triazole polymersThermal click polymerizationUp to 320°CVariable

Synthesis strategies for triazole-containing polymers have incorporated both amine and thiol functional groups from thiatriazole monomers [10]. Two distinct polymer types have been prepared through condensation reactions: azomethine-linked polymers formed with terephthaldehyde and amide-linked polymers synthesized with succinyl chloride [10]. The structural differences between these linking units significantly influence polymer flexibility and thermal properties, with azomethine-linked systems showing lower glass transition temperatures due to increased chain flexibility [10].

Dense 1,2,3-triazole polymers have been synthesized from combinations of diazides and dialkynes using both Huisgen cycloaddition and copper-catalyzed azide-alkyne cycloaddition methods [11]. These materials exhibit interesting optical properties, including fluorescence emission in dimethylformamide solutions with wavelength-dependent excitation characteristics [11]. The fluorescence maximum shifts from approximately 350 to 450 nanometers when varying excitation wavelengths from 300 to 400 nanometers [11].

The incorporation of triazole moieties into polymer backbones enhances material properties through improved thermal stability, mechanical strength, and chemical resistance. These characteristics make triazole-based polymers suitable for applications in high-performance materials, electronic devices, and specialty coatings where enhanced durability and functionality are required [12] [9].

Agricultural Chemistry: Pesticide Development Frameworks

The compound 4-(1,2,4-Triazol-1-yl)phenylhydrazine represents a valuable scaffold for pesticide development, particularly in the design of novel fungicides and antimicrobial agents for agricultural applications. Triazole-containing compounds have established themselves as essential components in modern agricultural chemistry due to their broad-spectrum antimicrobial activity and favorable environmental profiles [13] [14] [15].

Research investigations have demonstrated that 1,2,3-triazole phenylhydrazone derivatives exhibit significant antifungal activity against major phytopathogenic fungi. Comprehensive screening against Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici revealed potent inhibitory activity with EC50 values ranging from 0.18 to 2.28 micrograms per milliliter for the most active compounds [14] [15]. In vivo testing confirmed effectiveness in controlling rice sheath blight, rape sclerotinia rot, and fusarium head blight under field conditions [15].

The antifungal mechanism of triazole-based pesticides operates through inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in ergosterol biosynthesis pathways [16]. This target enzyme is essential for fungal cell membrane integrity, making it an effective point of intervention for disease control. However, this same enzyme exists in mammalian and avian species for cholesterol synthesis, requiring careful consideration of selectivity and safety profiles [16].

Table 4: Antifungal Activity Data for Triazole Derivatives

Target PathogenEC50 Value (μg/mL)Disease ControlApplication Rate
Rhizoctonia solani0.18Rice sheath blight200 μg/mL
Sclerotinia sclerotiorum2.28Rape sclerotinia rot200 μg/mL
Fusarium graminearum1.01Fusarium head blight200 μg/mL
Phytophthora capsici1.85General phytopathogen200 μg/mL

Advanced nitrification inhibitor development has identified 4-methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole as a superior agricultural chemical with enhanced performance compared to commercial alternatives [17]. This compound demonstrates mechanistic, irreversible inhibition of ammonia monooxygenase, enabling effective nitrogen retention and suppression of nitrous oxide production over extended periods [17]. Testing across agricultural soils with pH values ranging from 4.7 to 7.5 confirmed broad applicability and enhanced inhibitory effects on both ammonia-oxidizing bacteria and archaea [17].

Structure-activity relationship studies for triazole pesticides have revealed critical molecular features influencing biological activity. Three-dimensional quantitative structure-activity relationship models have been developed to systematically explore structure-activity profiles and guide the design of more potent analogs [14]. These computational approaches provide valuable insights for optimizing pesticide efficacy while minimizing environmental impact and resistance development [14].

Environmental fate studies indicate that triazole compounds can be biodegraded by specialized bacterial strains, with Shinella species demonstrating the ability to utilize 1H-1,2,4-triazole as sole carbon and nitrogen sources [18]. The biodegradation pathway proceeds through oxidation to 1,2-dihydro-3H-1,2,4-triazol-3-one, followed by ring cleavage to generate biodegradable intermediates including semicarbazide and urea [18].

Catalysis: Role in Asymmetric Synthesis

The compound 4-(1,2,4-Triazol-1-yl)phenylhydrazine serves as a crucial structural component in the development of asymmetric catalysts and chiral auxiliaries for enantioselective synthesis applications. The triazole-hydrazine framework provides multiple coordination sites and conformational flexibility essential for achieving high levels of stereocontrol in catalytic transformations [19] [20].

Recent advances in asymmetric synthesis have demonstrated the effectiveness of triazole-containing compounds as key intermediates in the preparation of chiral pharmaceutical agents. A streamlined synthetic approach to triazole antifungal agents has been developed utilizing upgraded strategies for key epoxide intermediates [20]. This methodology highlights phosphine-mediated nonylidic olefination reactions that ensure exclusive formation of requisite (Z)-alkenes, followed by highly enantioselective Jacobsen epoxidation to establish vicinal stereocenters in single synthetic steps [20].

The versatility of this asymmetric approach has been exemplified through efficient synthesis of important pharmaceutical compounds including efinaconazole and ravuconazole [20]. These triazole-based antifungal agents require precise stereochemical control during synthesis to achieve optimal biological activity and pharmacokinetic properties [20].

Table 5: Asymmetric Synthesis Applications

Reaction TypeStereocontrol MethodProduct ApplicationEnantioselectivity
Jacobsen epoxidationChiral salen catalystAntifungal intermediatesHigh ee values
Olefination reactionsPhosphine mediation(Z)-alkene formationExclusive selectivity
Click chemistryCopper catalysisTriazole formationRegioselective

Catalytic preparation of 1-aryl-substituted 1,2,4-triazolium salts has been developed as air-stable precursors to carbenes used in organocatalysis applications [19]. Copper-catalyzed arylation reactions with diphenyliodonium tetrafluoroborate demonstrate high conversion efficiency across various substrate combinations [19]. Optimization studies revealed that copper(I) acetate provides superior catalytic performance compared to copper(II) analogs, achieving complete conversion within one hour at 80 degrees Celsius in acetonitrile [19].

The scope of these catalytic arylation reactions encompasses diverse triazole substrates bearing alkyl, aryl, and heteroaryl substituents [19]. Reaction selectivity favors triazole quaternization over competing arylation pathways, even in the presence of other heteroaryl nitrogen atoms and excess diaryliodonium reagents [19]. This selectivity enables efficient preparation of structurally diverse triazolium salt precursors for subsequent carbene generation and organocatalytic applications [19].

Thiol-epoxy click chemistry applications have utilized triazole-containing compounds in the synthesis of vicinal amino alcohols [21]. These reactions demonstrate particular significance when oxiranes containing amino groups react with thiols to form complex molecular architectures with multiple stereogenic centers [21]. The triazole component provides structural rigidity and hydrogen bonding capabilities that influence reaction selectivity and product distribution [21].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

175.08579531 g/mol

Monoisotopic Mass

175.08579531 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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